molecular formula C11H21NO2 B3103213 Tert-butyl 2-ethylpyrrolidine-1-carboxylate CAS No. 1433995-57-3

Tert-butyl 2-ethylpyrrolidine-1-carboxylate

Cat. No. B3103213
CAS RN: 1433995-57-3
M. Wt: 199.29 g/mol
InChI Key: JWPIUFHZDRAHKC-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO2 . It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of this compound involves a reaction with copper (I) iodide in diethyl ether and dichloromethane at 0 - 20℃ . The reaction mixture is then treated with a saturated ammonium chloride aqueous solution, and the organic layer is dried with anhydrous sodium sulfate . The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography .


Molecular Structure Analysis

The molecular weight of this compound is 199.29 . The InChI code for this compound is 1S/C11H21NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high gastrointestinal absorption and is BBB permeant . Its Log Po/w (iLOGP) is 3.06, indicating its lipophilicity . The water solubility of this compound is 0.75 mg/ml .

Scientific Research Applications

Chiral Auxiliary and Building Block in Peptide Synthesis

Tert-butyl 2-ethylpyrrolidine-1-carboxylate serves as a critical component in synthetic chemistry, particularly as a chiral auxiliary and building block in the synthesis of peptides. A study highlighted the preparation and application of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) from L-alanine. This compound was utilized as an auxiliary and a chiral Aib building block in dipeptide synthesis, demonstrating its versatility in the preparation of enantiomerically pure compounds with excellent selectivities (Studer, Hintermann, & Seebach, 1995).

Synthons for Medicinal Chemistry

Another significant application of related pyrrolidine derivatives is in medicinal chemistry, where they serve as attractive synthons for the synthesis of dipeptidyl peptidase IV inhibitors. A method was developed for the high-yield synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides by double fluorination, showcasing the compound's utility in creating intermediates for various medicinal applications (Singh & Umemoto, 2011).

Economical Synthesis from L-Aspartic Acid

Research also focuses on the economical synthesis of pyrrolidine derivatives for pharmaceutical use. A process starting from L-aspartic acid to synthesize optically active tert-butyl 3-aminopyrrolidine-1-carboxylate highlights a cost-effective and industrially feasible method. This synthesis route is characterized by mild reaction conditions and easy work-up, proving its value for large-scale production (Han et al., 2018).

Antimicrobial Activity of Pyrrolidine Derivatives

Pyrrolidine derivatives have been developed with notable antimicrobial activities. Microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives revealed compounds with significant antimicrobial properties. This method achieved highly encouraging yields, demonstrating the potential of pyrrolidine derivatives in antibacterial applications (Sreekanth & Jha, 2020).

Dendritic Macromolecules Synthesis

Tert-butyl esters, including those derived from pyrrolidine structures, have been used in the synthesis of water-soluble dendritic macromolecules with a stiff, hydrocarbon interior. This research highlights the transformation of tert-butyl esters to carboxylic acids to enhance solubility and enable the characterization of dendrimers, illustrating the compound's utility in advanced material science (Pesak, Moore, & Wheat, 1997).

Safety and Hazards

Tert-butyl 2-ethylpyrrolidine-1-carboxylate is classified as a warning signal word . The hazard statements for this compound include H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . The precautionary statement is P280, which advises wearing protective gloves and clothing, and eye and face protection .

properties

IUPAC Name

tert-butyl 2-ethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPIUFHZDRAHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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